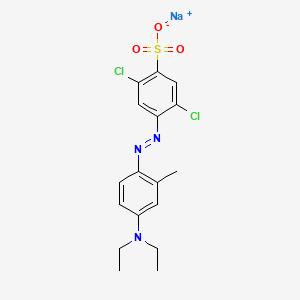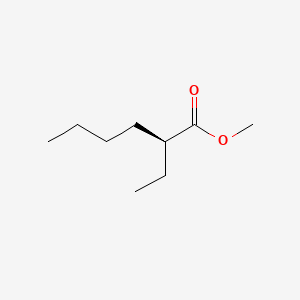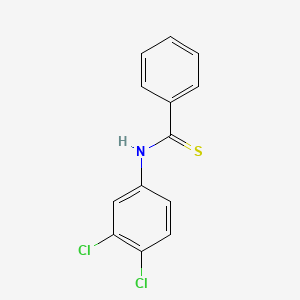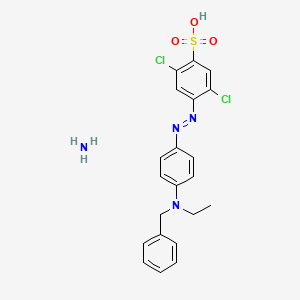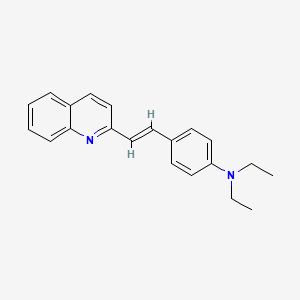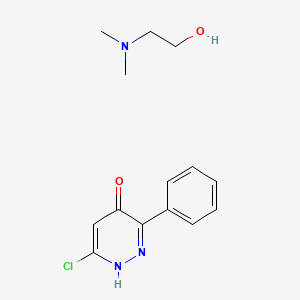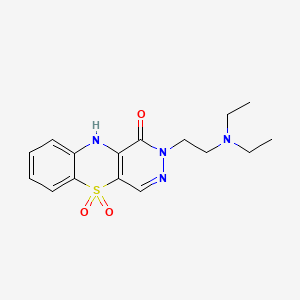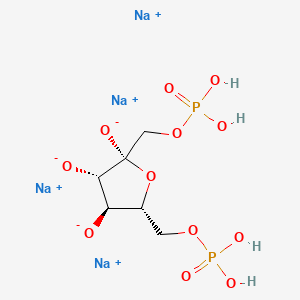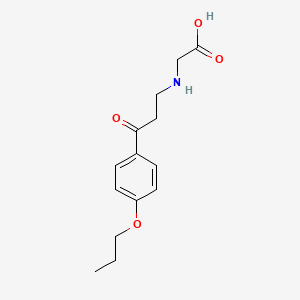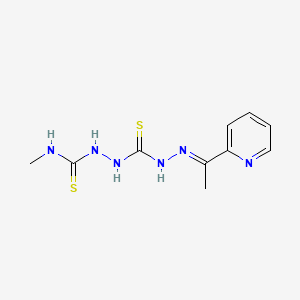
Carbonothioic dihydrazide, N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that belongs to the class of thiosemicarbazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems can help in achieving consistent quality and efficiency.
化学反応の分析
Types of Reactions
Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for metal complexes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their potential as antimicrobial or anticancer agents. The ability to modify its structure allows for the development of compounds with specific biological activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism by which Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- include other thiosemicarbazides and their derivatives
特性
CAS番号 |
127142-67-0 |
|---|---|
分子式 |
C10H14N6S2 |
分子量 |
282.4 g/mol |
IUPAC名 |
1-methyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C10H14N6S2/c1-7(8-5-3-4-6-12-8)13-15-10(18)16-14-9(17)11-2/h3-6H,1-2H3,(H2,11,14,17)(H2,15,16,18)/b13-7+ |
InChIキー |
FNNUVXCEIARERO-NTUHNPAUSA-N |
異性体SMILES |
C/C(=N\NC(=S)NNC(=S)NC)/C1=CC=CC=N1 |
正規SMILES |
CC(=NNC(=S)NNC(=S)NC)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
